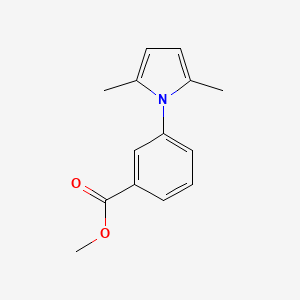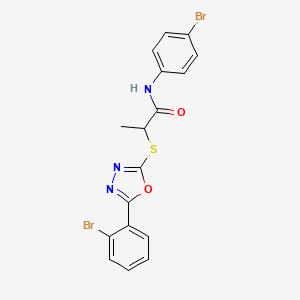
N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is a complex organic compound that features a combination of bromophenyl and oxadiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide typically involves multiple steps. One common approach is the reaction of 4-bromophenylamine with 2-bromobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole-thio intermediate with propanoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl groups.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Iodinated derivatives or other halogen-substituted products.
科学研究应用
N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring and bromophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- N-(4-Bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propanamide
- N-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide
- N-(4-Methylphenyl)-2-((5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide
Uniqueness
N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is unique due to the presence of two bromophenyl groups, which can enhance its reactivity and potential biological activity. The combination of bromine atoms and the oxadiazole ring provides a distinct chemical profile that can be leveraged for various applications.
属性
分子式 |
C17H13Br2N3O2S |
|---|---|
分子量 |
483.2 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C17H13Br2N3O2S/c1-10(15(23)20-12-8-6-11(18)7-9-12)25-17-22-21-16(24-17)13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,23) |
InChI 键 |
ZBDVURZDIWQXBA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(O2)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


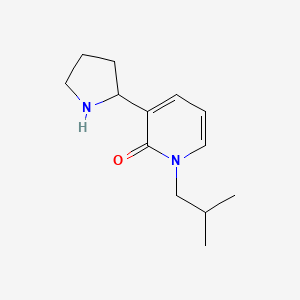
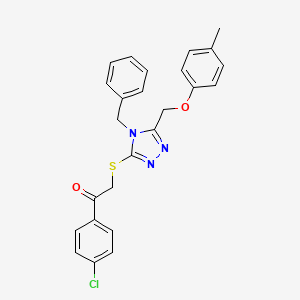
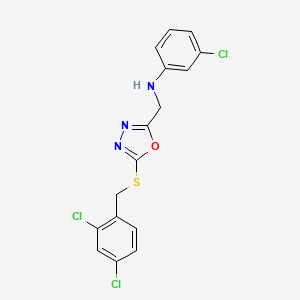
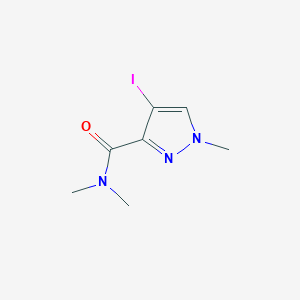
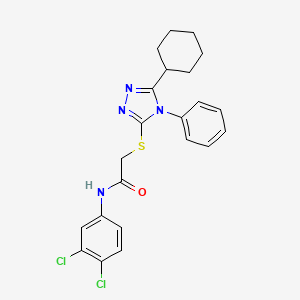
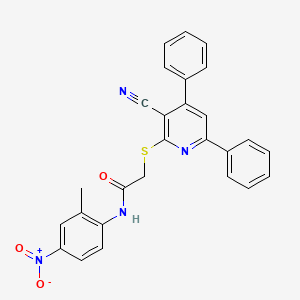

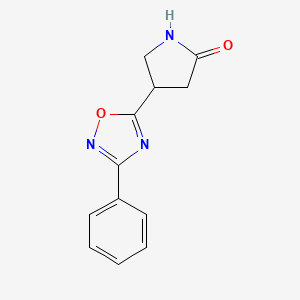

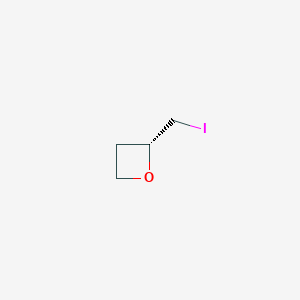
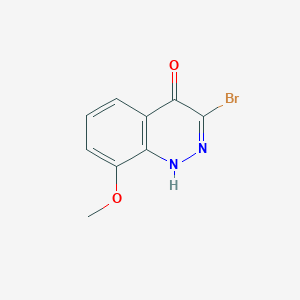

![2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11773390.png)
